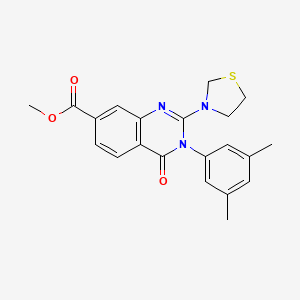

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

This compound belongs to the quinazoline derivative family, characterized by a fused bicyclic aromatic system substituted with a thiazolidine ring and ester functionality. The compound’s structural complexity necessitates advanced crystallographic techniques to resolve its conformation, hydrogen bonding, and packing motifs.

Properties

IUPAC Name |

methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-16(9-13)24-19(25)17-5-4-15(20(26)27-3)11-18(17)22-21(24)23-6-7-28-12-23/h4-5,8-11H,6-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARLFCVYBPQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and antifungal properties.

Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. Additionally, the quinazoline core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, comparisons are drawn with analogous heterocyclic systems. A relevant example from the evidence is Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A ) . Both compounds share:

- Core heterocyclic systems : Quinazoline (target compound) vs. thiazolo[3,2-a]pyrimidine (Compound A ).

- Substituents : Ester groups and aromatic/heteroaromatic substitutions.

- Functional groups : Oxo and thiazolidine/thiazole moieties.

Table 1: Crystallographic Comparison

Note: Crystallographic data for the target compound is absent in the evidence; typical methods (e.g., SHELX ) would apply.

Key Structural Differences:

Heterocyclic Core: The quinazoline core in the target compound features a six-membered aromatic ring fused with a pyrimidine, whereas Compound A has a thiazolo-pyrimidine system. The thiazolidine ring in the target compound introduces conformational flexibility, contrasting with Compound A’s rigid benzylidene substituent.

Substituent Effects :

- The 3,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to Compound A ’s trimethoxybenzylidene group, which offers hydrogen-bonding sites.

- The ester groups in both compounds suggest hydrolytic instability, but the methyl ester (target) is less bulky than the ethyl ester (Compound A ).

Crystallographic Behavior: Compound A crystallizes in a monoclinic system with $ P2_1/c $ symmetry , a common space group for similar heterocycles. The target compound’s packing would likely differ due to its substituents, but SHELX-based refinement would be standard for both.

Research Implications and Methodological Considerations

The absence of direct data for the target compound underscores the need for experimental studies using the tools cited:

Biological Activity

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound's structure is characterized by a quinazoline core linked to a thiazolidine moiety and a dimethylphenyl substituent. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of thiazolidine and quinazoline often exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that thiazolidine derivatives demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold against certain bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|

| Methyl 3-(3,5-dimethylphenyl)... | 0.004–0.03 | Enterobacter cloacae | Escherichia coli |

| Thiazolidine Derivative A | 0.01 | Staphylococcus aureus | Pseudomonas aeruginosa |

| Thiazolidine Derivative B | 0.005 | Bacillus cereus | Klebsiella pneumoniae |

Antifungal Activity

In addition to antibacterial effects, derivatives have also been evaluated for antifungal activity. The compound demonstrated promising antifungal properties with minimum inhibitory concentrations (MICs) in the range of 0.004–0.06 mg/mL against various fungal species. Notably, certain derivatives were found to be effective against Trichoderma viride and Aspergillus fumigatus, indicating their potential as antifungal agents .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. Research has shown that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. For example, certain thiazolidine derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), comparable to established chemotherapeutic agents like adriamycin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 3-(3,5-dimethylphenyl)... | 15 | Apoptosis induction |

| Thiazolidine Derivative C | 20 | Cell cycle arrest |

| Thiazolidine Derivative D | 10 | Inhibition of DNA synthesis |

Case Studies

- Study on Antibacterial Efficacy : A comparative analysis was conducted on several thiazolidine derivatives against E. coli and S. aureus. The study concluded that specific modifications in the thiazolidine structure significantly enhanced antibacterial potency .

- Anticancer Research : Another study focused on the synthesis and evaluation of quinazoline-thiazolidine hybrids for anticancer activity against various cancer cell lines. These compounds exhibited IC50 values indicating potent activity and were further analyzed for their mechanisms involving apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.